molecular formula C15H20N2O2 B12296754 benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12296754
M. Wt: 260.33 g/mol
InChI Key: XGBVGHUDCYJWOL-UHFFFAOYSA-N
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Description

Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

    Addition of the Methylamino Group: The methylamino group can be added via reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular processes. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

Uniqueness

Benzyl 5-((methylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its benzyl and methylamino groups provide additional sites for chemical modification, allowing for the development of novel derivatives with potentially enhanced properties.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 5-(methylaminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-16-10-14-8-5-9-17(11-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-8,16H,5,9-12H2,1H3

InChI Key

XGBVGHUDCYJWOL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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